Ru(bpy)₃(PF₆)₂ exhibits strong light absorption in the ultraviolet and visible regions of the spectrum. This property makes it a valuable candidate for photophysical and photochemical studies. Additionally, the complex can emit light with high efficiency, making it useful in luminescence research and applications like light-emitting diodes (LEDs).
Ru(bpy)₃(PF₆)₂ undergoes reversible electron transfer processes, allowing it to act as an electron acceptor or donor. This characteristic makes it a potential candidate for redox catalysis and molecular recognition studies.
Ru(bpy)₃(PF₆)₂ demonstrates remarkable stability against light, heat, and air, making it a robust material for research. Furthermore, the complex's structure allows for the incorporation of different functional groups, enabling tuning of its properties for specific applications.
These properties have led to the exploration of Ru(bpy)₃(PF₆)₂ in various scientific research areas, including:
Ru(bpy)₃(PF₆)₂ has been investigated as a catalyst for various photochemical reactions, including water splitting, hydrogen generation, and organic transformations.
Due to its light-emitting and electron transfer properties, Ru(bpy)₃(PF₆)₂ holds potential for the development of chemical and biological sensors.
The complex's light absorption and electron transfer capabilities make it a potential candidate for dye-sensitized solar cells.
Ru(bpy)₃(PF₆)₂ is being explored for potential applications in bioimaging and drug delivery due to its luminescent properties and the possibility of attaching biomolecules to its structure.
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is a coordination compound with the formula C₃₀H₂₄F₁₂N₆P₂Ru. It features a ruthenium center coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. The compound typically appears as an orange to red powder or crystalline solid and has a molecular weight of approximately 859.55 g/mol. Its melting point exceeds 300 °C, making it thermally stable under standard conditions .
Ruthenium, the central metal in this compound, belongs to the platinum group of metals and is characterized by its unique electronic properties, which contribute to the compound's utility in various applications, particularly in electrochemistry and photochemistry .
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) undergoes various redox reactions due to the ruthenium center's ability to switch between oxidation states. The most notable reaction involves the oxidation of the Ru(II) center to Ru(III), which can be represented as:
This property is exploited in electrochemical applications, where the compound acts as an electron transfer mediator. Additionally, it can participate in ligand exchange reactions, where the bipyridine ligands can be replaced by other ligands under appropriate conditions .
The synthesis of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) typically involves the following steps:
This method yields high-purity products suitable for various applications .
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) finds extensive use in several fields:
Studies on interaction mechanisms involving tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) have revealed its capacity for electron transfer processes. The compound's interactions with biomolecules have been explored using techniques such as spectroscopy and electrochemical measurements. These studies help elucidate its potential biological roles and enhance its application in drug delivery systems .
Several compounds exhibit similar structural features or properties to tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate). Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(1,10-phenanthroline)ruthenium bis(hexafluorophosphate) | C₃₀H₂₄F₁₂N₆P₂Ru | Different ligand structure; used in photochemical studies |
Cobalt(II) complex with bipyridine | Co(bipy)₂ | Exhibits different redox behavior; less stable than ruthenium complex |
Iron(II) complex with bipyridine | Fe(bipy)₃ | Lower solubility; potential application in energy storage systems |
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) stands out due to its exceptional stability, strong photochemical properties, and versatility in both biological and electrochemical applications .
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) exhibits characteristic absorption features in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic absorption spectrum displays several distinct bands that arise from different types of electronic transitions [1] [2].
The most prominent feature in the visible region is a strong absorption band at 452 ± 3 nanometers with an extinction coefficient of 14,600 M⁻¹cm⁻¹ in acetonitrile solution [1] [2]. This band is assigned to a metal-to-ligand charge transfer (MLCT) transition, specifically from ruthenium(II) d orbitals to the π* orbitals of the 2,2'-bipyridine ligands [1] [2] [3]. The MLCT band at 452 nanometers is responsible for the characteristic orange-red color of the complex [3].
In the ultraviolet region, the absorption spectrum shows additional bands at 285 nanometers corresponding to ligand-centered π* ← π transitions of the bipyridine ligands [1] [4]. A weaker transition is observed around 350 nanometers, which is attributed to metal-centered d-d transitions [1] [4]. Further bands at higher energies include features at 240 nanometers and 238 nanometers, which have been assigned to higher-energy metal-to-ligand charge transfer transitions and metal-centered transitions respectively [4].
Cryogenic photodissociation spectroscopy studies in vacuo have revealed additional fine structure in the MLCT region. At low temperatures, the two features that are barely resolved in aqueous solution at approximately 22,100 cm⁻¹ (452 nanometers) and 23,200 cm⁻¹ (431 nanometers) become well-resolved bands peaking at (23,160 ± 50) cm⁻¹ (432 nanometers) and (24,660 ± 50) cm⁻¹ (405 nanometers) [5] [6]. The onset of the spectrum in these gas-phase studies is at 18,700 cm⁻¹ [5] [6].
The absorption spectrum also shows additional shoulders at lower energies and weaker, broad bands around 29,500 cm⁻¹ and 32,000 cm⁻¹, followed by a very intense band at (36,100 ± 50) cm⁻¹ [5] [6]. These features correspond to various higher-energy electronic transitions involving the metal center and ligand orbitals.
The luminescence properties of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) are among its most extensively studied characteristics. The complex exhibits phosphorescence at room temperature, with the emission originating from the lowest-energy triplet metal-to-ligand charge transfer (³MLCT) excited state [1] [7] [8].
The emission maximum occurs at 620 nanometers in aqueous solution at room temperature [1] [9]. The phosphorescence quantum yield is 2.8% in air-saturated water at 298 K [1]. The excited state lifetime is 650 nanoseconds in water and 890 nanoseconds in acetonitrile at room temperature [1] [8].
Temperature has a significant effect on the luminescence properties. At 77 K in alcoholic glass, the quantum yield increases substantially to 0.38 [8] [10]. The emission spectrum shows better-resolved vibronic structure at low temperatures, although well-defined vibronic progression is less pronounced compared to other ruthenium polypyridyl complexes [7].
The luminescence is highly sensitive to environmental conditions. In deoxygenated solutions, both the quantum yield and lifetime increase significantly. The quantum yield reaches 0.06 in deaerated water, while the lifetime extends to approximately 1 microsecond in deoxygenated acetonitrile [8] [11].
The radiative lifetime remains approximately constant at different temperatures and in different solvents, indicating that the radiative decay is an intrinsic molecular property not significantly affected by the environment [12] [10]. The temperature dependence of the luminescence arises from thermally activated non-radiative decay processes through higher-lying excited states [10] [13].
The vibrational spectroscopy of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) provides detailed information about the molecular structure and bonding characteristics. Both infrared and Raman spectroscopy have been extensively employed to characterize this complex [14] [15] [16] [17].
Infrared Spectroscopy: The infrared spectrum of the complex shows characteristic absorption bands in the fingerprint region between 500-1850 cm⁻¹ [14] [17]. The most prominent features include bands at 1436 cm⁻¹ and 757 cm⁻¹ observed in infrared multiple photon dissociation (IRMPD) experiments [18] [14]. The higher-frequency band at 1436 cm⁻¹ shows dominant carbon-carbon and carbon-nitrogen stretch character combined with carbon-hydrogen in-plane bending motions [18]. The band at 757 cm⁻¹ is predominantly due to carbon-hydrogen out-of-plane bending motion [18].
Density functional theory calculations predict these bands at 1424 cm⁻¹ and 750 cm⁻¹, respectively, showing excellent agreement with experimental observations [18] [14]. Additional theoretical bands with lower intensity are present but are not always observed experimentally due to collisional deactivation effects during spectroscopic measurements [18].
The hexafluorophosphate counterions contribute characteristic bands to the infrared spectrum. Strong absorption bands at 555 cm⁻¹ are attributed to phosphorus-fluorine (P-F) stretching frequencies of the PF₆⁻ anions [19] [20].
Raman Spectroscopy: Resonance Raman spectroscopy has been particularly valuable for studying the vibrational characteristics of the complex. Multiple excitation lines have been employed to observe fundamental vibrations associated with the ligand framework [15] [16]. The resonance Raman spectra show enhancement of vibrational modes that are coupled to the electronic transitions, particularly those involving the bipyridine ligands [15] [21].
Normal coordinate analyses have been performed using modified valence force fields comparable to those used for aromatic molecules. These calculations, employing approximately 30 force constants, reproduce observed frequencies with an average error of approximately 2% [15] [16].
The nuclear magnetic resonance (NMR) spectroscopy of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) provides valuable structural information, although the diamagnetic nature of the ruthenium(II) complex facilitates conventional NMR analysis [22] [23] [24].
¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic resonances for the bipyridine ligands in the aromatic region between δ 7.5-9.0 ppm [23]. The complex exhibits the expected pattern for coordinated 2,2'-bipyridine ligands, with signals corresponding to the different proton environments on the pyridine rings [22] [23].
The ¹H NMR spectrum confirms the three-fold symmetry of the complex, with all three bipyridine ligands being equivalent on the NMR timescale [22]. The chemical shifts are consistent with coordination of the nitrogen atoms to the ruthenium center, showing the expected downfield shifts compared to the free ligand [22].
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides additional structural confirmation, showing the expected number of carbon environments for the coordinated bipyridine ligands [23]. The chemical shifts reflect the electronic environment of the carbon atoms in the coordinated ligands.
³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum shows a characteristic septet for the hexafluorophosphate anions due to coupling with the six equivalent fluorine atoms [25]. The ³¹P NMR chemical shift and coupling pattern confirm the presence of the PF₆⁻ counterions [25].
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy shows the expected doublet for the hexafluorophosphate anions due to coupling with the phosphorus nucleus [25]. The chemical shift and coupling pattern are consistent with the PF₆⁻ structure [25].
⁹⁹Ru NMR Spectroscopy: Although less commonly performed, ruthenium-99 NMR spectroscopy has been reported for similar complexes. The ⁹⁹Ru chemical shift provides information about the electronic environment of the ruthenium center [24].
The electrochemical behavior of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is characterized by well-defined redox processes involving both the metal center and the ligands. The complex exhibits reversible electron transfer reactions that have been extensively studied using various electrochemical techniques [26] [27] [28] [29].
The ruthenium(III/II) oxidation occurs at +1.29 V versus normal hydrogen electrode in aqueous solution [27] [29]. This one-electron oxidation is reversible and involves the conversion of the low-spin d⁶ ruthenium(II) center to the low-spin d⁵ ruthenium(III) configuration [26] [28]. The oxidation potential is relatively insensitive to pH changes and solvent effects, indicating that the ruthenium center is well-protected by the coordinating bipyridine ligands [26].
The complex also undergoes ligand-based reductions at negative potentials. The first reduction occurs at approximately -1.33 V versus normal hydrogen electrode, corresponding to the addition of an electron to the π* orbital of one of the bipyridine ligands [30] [31]. This reduction is reversible and leads to the formation of a bipyridine radical anion coordinated to the ruthenium(II) center [30].
Second and third reductions occur at more negative potentials, approximately -1.52 V and -1.78 V versus normal hydrogen electrode, respectively [31] [28]. These processes involve the sequential reduction of the remaining bipyridine ligands [31]. The relatively small potential differences between successive reductions reflect the electronic communication between the ligands through the metal center [31].
The electrochemical behavior is pH-independent over a wide range, consistent with the absence of protonatable sites in the complex [26] [32]. However, the presence of the hexafluorophosphate counterions can influence the electrochemical response through ion-pairing effects [26].
Cyclic voltammetry studies of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) reveal characteristic features that confirm the electrochemical reversibility of the redox processes [26] [28] [33]. The voltammograms show well-defined peaks with peak-to-peak separations typically in the range of 70-90 mV for one-electron processes [34] [33].
The anodic peak potential for the ruthenium(III/II) couple is observed at approximately +1.35 V versus ferrocene/ferrocenium in acetonitrile solution [28] [33]. The cathodic peak potential occurs at approximately +1.25 V versus ferrocene/ferrocenium, giving a formal potential of +1.30 V [28]. The peak current ratio (iₚₐ/iₚᵨ) is close to unity, confirming the electrochemical reversibility of the process [28].
The diffusion coefficient of the complex has been determined from the scan rate dependence of the peak currents. Values of 2.47 × 10⁻⁶ cm²/s in pH 4 solution and 2.94 × 10⁻⁶ cm²/s in pH 7 solution have been reported [35]. These values are consistent with the molecular size and charge of the complex [35].
For the ligand-based reductions, the cyclic voltammograms show multiple reversible waves at negative potentials. The first reduction wave appears at approximately -1.40 V versus ferrocene/ferrocenium, with subsequent reductions at more negative potentials [31] [28]. The peak separations for these processes are also consistent with electrochemically reversible one-electron transfers [31].
The electrochemical window accessible for this complex spans approximately 3 V, from the first oxidation to the third reduction [31] [28]. This wide electrochemical range makes the complex useful for various electrochemical applications, including electrocatalysis and electrochemiluminescence [35] [33].
The electron transfer kinetics of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) have been studied using various electrochemical techniques, including rotating disk electrode voltammetry and electrochemical impedance spectroscopy [35] [33] [36].
The heterogeneous electron transfer rate constant for the ruthenium(III/II) couple has been determined to be approximately 10⁻² cm/s at platinum electrodes [28] [33]. This value indicates moderately fast electron transfer kinetics, which is consistent with the reversible nature of the electrochemical process observed in cyclic voltammetry [28].
The electron transfer kinetics are influenced by the electrode material and surface conditions. At gold electrodes, the electron transfer rate is typically slower than at platinum, with rate constants in the range of 10⁻³ to 10⁻⁴ cm/s [11] [33]. The difference in kinetics between electrode materials is attributed to differences in electronic coupling between the complex and the electrode surface [11].
Temperature effects on the electron transfer kinetics have been investigated, showing Arrhenius behavior with activation energies in the range of 20-40 kJ/mol depending on the electrode material and electrolyte composition [33]. The relatively low activation energies are consistent with outer-sphere electron transfer mechanisms [33].
The Marcus theory has been applied to understand the electron transfer kinetics of the complex. The reorganization energy for the ruthenium(III/II) couple has been estimated to be approximately 0.8 eV, which is typical for outer-sphere electron transfer in ruthenium polypyridyl complexes [27] [29].
The metal-to-ligand charge transfer (MLCT) transitions are the defining photophysical feature of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate). These transitions involve the promotion of electrons from ruthenium d orbitals to π* orbitals of the bipyridine ligands [37] [38] [39].
The lowest-energy MLCT transition occurs at 452 nanometers (22,100 cm⁻¹) and is responsible for the visible light absorption of the complex [1] [2]. This transition can be formally described as Ru(dπ) → bpy(π*), resulting in the oxidation of the ruthenium center and reduction of one bipyridine ligand [37] [39].
Time-resolved spectroscopy studies have revealed that photoexcitation initially populates a singlet MLCT state (¹MLCT), which undergoes ultrafast intersystem crossing to the triplet manifold within less than 50 femtoseconds [37] [39]. This rapid intersystem crossing is facilitated by the strong spin-orbit coupling of the ruthenium center [40].
The triplet MLCT state (³MLCT) is the lowest-energy excited state of the complex and is responsible for the observed phosphorescence [37] [40]. The ³MLCT state is characterized by charge localization on a single bipyridine ligand, breaking the three-fold symmetry of the ground state [41] [42]. This charge localization is stabilized by solvent interactions and structural distortions [41] [42].
Solvent effects on the MLCT transitions have been extensively studied. The MLCT absorption maximum shows a weak dependence on solvent polarity, with shifts of only a few nanometers between different solvents [41] [42]. However, the excited state dynamics are more sensitive to solvent effects, with polar solvents stabilizing the charge-separated MLCT state [41] [42].
The excited state dynamics of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) involve complex processes that occur on multiple timescales, from femtoseconds to microseconds [37] [38] [39] [43].
Ultrafast processes (femtosecond to picosecond timescales) include the initial photoexcitation, intersystem crossing, and vibrational relaxation. Photoexcitation at 452 nanometers creates a Franck-Condon excited state that rapidly evolves to the thermally equilibrated ³MLCT state [37] [43]. The intersystem crossing from the ¹MLCT to ³MLCT state occurs with a time constant of less than 100 femtoseconds [37] [43].
Vibrational cooling and solvent reorganization occur on the picosecond timescale. These processes involve the relaxation of excess vibrational energy and the reorganization of the solvent shell around the charge-separated excited state [43]. The solvent reorganization is particularly important for stabilizing the charge-localized ³MLCT state [43].
Charge localization dynamics have been studied using time-resolved anisotropy measurements. These studies reveal that the initially delocalized MLCT state undergoes solvent-induced charge localization on a timescale of several picoseconds [43]. The localization process is faster in more polar solvents due to stronger electrostatic stabilization of the charge-separated state [43].
The excited state lifetime of the ³MLCT state is determined by the competition between radiative decay (phosphorescence) and non-radiative decay processes. The radiative decay rate is approximately 1.5 × 10⁶ s⁻¹, while the non-radiative decay rate is temperature-dependent and involves thermal population of higher-lying excited states [10] [13].
The triplet state characteristics of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) are crucial for understanding its photophysical behavior and applications [7] [38] [40] [44].
The lowest triplet state is of ³MLCT character, involving a ruthenium(III) center coupled to a bipyridine radical anion [7] [38]. This state has a formal electron configuration of [Ru³⁺(bpy)₂(bpy- ⁻)]²⁺, with the unpaired electron localized on one of the three bipyridine ligands [7] [38].
Density functional theory calculations have provided detailed insights into the electronic structure of the triplet state. The triplet state shows significant metal-ligand orbital mixing, with the unpaired electron having both metal d and ligand π* character [7] [40]. The spin density is distributed primarily on the reduced bipyridine ligand, with smaller contributions from the ruthenium center [7].
The triplet state energy has been determined to be approximately 2.1 eV above the ground state, based on the emission maximum at 620 nanometers [7] [8]. This energy corresponds to the 0-0 transition between the triplet and singlet ground states [7].
Vibrational structure in the triplet state has been studied using resonance Raman spectroscopy. The triplet state shows enhanced vibrational modes associated with the reduced bipyridine ligand, particularly carbon-carbon and carbon-nitrogen stretching vibrations [7] [21]. These enhanced modes provide evidence for the charge-transfer character of the triplet state [7].
The triplet state geometry is distorted relative to the ground state due to the population of antibonding π* orbitals on the reduced ligand. Metal-ligand bond lengths increase slightly in the triplet state, and the bipyridine ligand undergoes quinoidal distortion characteristic of radical anion formation [7] [38].
The luminescence quantum yield of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is a key parameter that determines its efficiency as a photosensitizer and luminescent probe [12] [8] [10].
At room temperature in aqueous solution, the phosphorescence quantum yield is 0.028 (2.8%) under air-saturated conditions [1] [8]. This relatively low quantum yield is due to oxygen quenching of the triplet excited state, which provides an efficient non-radiative decay pathway [8].
In deoxygenated solutions, the quantum yield increases significantly to 0.06 (6%) in water and 0.095 (9.5%) in acetonitrile [8] [45]. The higher quantum yield in acetonitrile is attributed to the reduced non-radiative decay rate in the organic solvent [8].
Temperature effects on the quantum yield are pronounced. At 77 K in alcoholic glass, the quantum yield increases dramatically to 0.38 (38%) [8] [10]. This temperature dependence is explained by the suppression of thermally activated non-radiative decay processes at low temperatures [10] [13].
The radiative quantum yield can be calculated from the relationship φ = τ/τ₀, where τ is the observed lifetime and τ₀ is the radiative lifetime. The radiative lifetime is approximately 1.5 microseconds and remains relatively constant with temperature and solvent, indicating that the radiative decay rate is an intrinsic molecular property [12] [10].
Deuterium isotope effects on the quantum yield have been studied by comparing the complex with deuterated bipyridine ligands. The deuterated complex shows a higher quantum yield due to the reduced efficiency of vibrational energy transfer involving C-H (versus C-D) oscillators [10].
Luminescence lifetime studies provide detailed information about the excited state dynamics and decay mechanisms of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) [8] [10] [13] [46].
The excited state lifetime at room temperature is 650 nanoseconds in water and 890 nanoseconds in acetonitrile [1] [8]. These lifetimes are sufficiently long to enable bimolecular quenching reactions with various electron donors and acceptors [8] [47].
Temperature dependence of the lifetime has been extensively studied over a wide range from 77 K to 373 K. The lifetime shows complex temperature dependence that can be analyzed using a two-pathway model involving low-energy and high-energy deactivation processes [10] [13].
At low temperatures (T < 130 K), the lifetime is controlled by a process with a small activation energy of approximately 2 kJ/mol in fluid media and 0.64 kJ/mol in polymer films [13]. At higher temperatures (T > 270 K), a process with a larger activation energy of approximately 48 kJ/mol dominates the non-radiative decay [13].
The high-temperature deactivation is attributed to thermal population of higher-lying excited states, particularly metal-centered (³MC) states that provide efficient non-radiative decay pathways to the ground state [10] [40] [13]. The activation energy corresponds to the energy gap between the ³MLCT and ³MC states [40].
Solvent effects on the lifetime have been studied in various media. The lifetime is generally longer in organic solvents than in water, with values ranging from 600 ns to 1200 ns depending on the solvent [8] [46]. The solvent dependence is attributed to differences in solvation dynamics and vibrational energy transfer rates [8].
The thermal stability of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is an important property for practical applications and storage considerations [48] [49] [50] [25] [51].
The compound exhibits excellent thermal stability with a melting point exceeding 300°C [48] [49] [50] [25] [52]. This high melting point reflects the strong coordination bonds between the ruthenium center and the bipyridine ligands, as well as the ionic interactions between the cationic complex and the hexafluorophosphate counterions [48] [49].
Thermogravimetric analysis (TGA) studies have shown that the complex is stable up to approximately 350°C in nitrogen atmosphere [51]. The thermal decomposition begins at higher temperatures with the loss of bipyridine ligands and the decomposition of the hexafluorophosphate anions [51]. The decomposition occurs in multiple steps, with the first significant weight loss occurring around 400°C [51].
Differential scanning calorimetry (DSC) measurements confirm the absence of phase transitions below the decomposition temperature, indicating that the compound maintains its crystalline structure over a wide temperature range [51]. The compound shows no significant decomposition when stored at room temperature under inert atmosphere conditions [49] [50].
The thermal stability is enhanced by the hexafluorophosphate counterions, which are more thermally stable than other common counterions such as chloride or perchlorate [48] [49]. The fluorinated anions also provide protection against hydrolysis and oxidation [48].
Long-term stability studies have demonstrated that the compound can be stored for extended periods without significant degradation when kept in a cool, dry environment away from light [49] [50] [25]. The compound is recommended to be stored at temperatures below 15°C in the dark to maximize shelf life [53].
The solubility characteristics of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) are important for its applications in various chemical and electrochemical systems [54] [55] [56] [53].
The compound shows good solubility in polar organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [54] [53]. In acetonitrile, the solubility is sufficient for most spectroscopic and electrochemical applications, with concentrations up to millimolar levels readily achieved [54] [53].
Water solubility is moderate, with the compound being soluble enough for aqueous electrochemical studies and biological applications [54] [57] [55]. The solubility in water is enhanced by the ionic nature of the compound and the hydrophilic characteristics of the hexafluorophosphate anions [54].
The compound is soluble in alcohols such as methanol and ethanol, making it suitable for studies in mixed aqueous-organic solvent systems [54] [53]. The solubility in alcohols is particularly important for low-temperature spectroscopic studies in glassy matrices [54].
Solubility in halogenated solvents such as dichloromethane and chloroform is limited, but sufficient for certain applications [54] [53]. The compound shows poor solubility in non-polar solvents such as hexane and benzene, which is expected given its ionic nature [54].
The solubility behavior is influenced by the ion-pairing between the cationic complex and the hexafluorophosphate anions. In highly polar solvents, the ion pairs dissociate, leading to higher solubility [54] [56]. In less polar solvents, the ion pairs remain associated, limiting solubility [54].
The crystallization behavior of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) has been studied extensively using X-ray crystallography and other analytical techniques [58] [59] [57] [60] [61].
The compound crystallizes in the hexagonal space group P3̅ with typical unit cell parameters of a = b ≈ 14.8 Å and c ≈ 8.2 Å [58] [60]. The crystal structure consists of discrete cationic complexes and hexafluorophosphate anions arranged in a three-dimensional network [58] [60].
Single crystal growth can be achieved through various methods, including slow evaporation of solvent from concentrated solutions and vapor diffusion techniques [57] [60]. The choice of solvent and crystallization conditions significantly affects the crystal morphology and quality [57].
The molecular structure in the crystal shows the expected octahedral coordination geometry around the ruthenium center, with ruthenium-nitrogen bond distances averaging 2.056 Å [58] [60]. The bite angle of the bipyridine ligands is approximately 78°, which is typical for chelating bipyridine complexes [58] [60].
Crystal packing is dominated by van der Waals interactions between the aromatic ligands and ionic interactions between the cationic complexes and hexafluorophosphate anions [58] [60]. The hexafluorophosphate anions occupy interstitial sites in the crystal lattice and contribute to the overall stability of the crystal structure [58] [60].
Polymorphism has been observed in some cases, with different crystallization conditions leading to different crystal forms [59] [57]. The polymorphs typically differ in the packing arrangement of the molecules rather than in the molecular structure of the individual complex [59].
Solvate formation is common when crystallizing from certain solvents. Acetonitrile solvates and water solvates have been characterized, with the solvent molecules occupying specific sites in the crystal lattice [59] [62]. The solvent molecules can be removed by heating without destroying the crystal structure [59].
Irritant